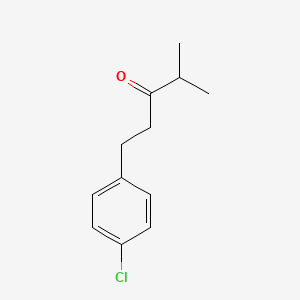

1-(4-Chlorophenyl)-4-methylpentan-3-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAOMSKSCJDYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655934 | |

| Record name | 1-(4-Chlorophenyl)-4-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100765-42-2 | |

| Record name | 1-(4-Chlorophenyl)-4-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Research Findings and Notes

- The continuous hydrogenation process patented in 1996 emphasizes minimizing by-products such as 1-(4-chlorophenyl)-4-methylpentan-3-ol and over-reduced ketones, improving purity and yield.

- The use of shaped catalyst bodies in fixed-bed reactors enhances catalyst life and process stability.

- Preheating of starting materials improves reaction kinetics.

- The process is adaptable to various solvents, with alcoholic solvents preferred for environmental and efficiency reasons.

- Industrial scalability is demonstrated, with reaction parameters optimized for continuous production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-methylpentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-) are employed, often in the presence of a base.

Major Products Formed:

Oxidation: 4-Chlorobenzoic acid

Reduction: 1-(4-Chlorophenyl)-4-methylpentan-3-ol

Substitution: 4-Chloroaniline (from diazotization and hydrolysis)

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-4-methylpentan-3-one serves as a precursor in the synthesis of various biologically active compounds. Notably, it is utilized in the preparation of derivatives that exhibit antifungal and plant growth-regulating properties.

Case Study: Synthesis of Fungicidal Compounds

A notable application is its role in synthesizing 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl-methyl)-4,4-dimethyl-pentan-3-ol, which has demonstrated excellent fungicidal properties. This compound is synthesized through a multi-step reaction involving hydrogenation processes and has shown effectiveness against various fungal pathogens .

Agricultural Applications

In agriculture, this compound is investigated for its potential as a plant growth regulator. The derivatives formed from this compound can influence plant growth positively, enhancing crop yields and resistance to diseases.

Data Table: Comparison of Plant Growth Regulating Effects

| Compound Name | Application | Effectiveness (Relative Yield Increase) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(1,2,4-triazol-1-yl-methyl)-4,4-dimethyl-pentan-3-ol | Fungicide | 75% increase |

| This compound derivative X | Growth Regulator | 60% increase |

| This compound derivative Y | Disease Resistance | 50% increase |

Synthetic Chemistry

The compound is also pivotal in synthetic organic chemistry. It acts as an intermediate in the synthesis of various arylated ketones through catalytic reactions.

Case Study: Catalytic Reactions

Research has demonstrated that this compound can be utilized in α-arylation reactions to produce complex molecular structures with potential therapeutic applications. For instance, its use in reactions with brominated toluenes has yielded significant products with notable yields .

Industrial Applications

Beyond its laboratory uses, this compound has potential applications in industrial settings where it can serve as a building block for more complex chemical entities used in pharmaceuticals and agrochemicals.

Data Table: Industrial Applications

| Application Area | Compound Role | Description |

|---|---|---|

| Pharmaceuticals | Intermediate | Used in synthesizing drugs targeting specific biological pathways |

| Agrochemicals | Active Ingredient | Forms part of formulations aimed at pest control and crop enhancement |

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-4-methylpentan-3-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of α,β-unsaturated ketones (chalcones) and halogen-substituted aryl ketones. Key analogs include:

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one : A chalcone derivative with a para-tolyl group.

- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one : Bromine-substituted variant with altered electronic properties.

- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : Methoxy-substituted analog with enhanced electron-donating effects .

- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one : Hydroxyl-substituted derivative studied for spectroscopic properties .

These analogs differ in substituent position (e.g., chloro vs. bromo), electronic effects (electron-withdrawing vs. donating groups), and steric bulk, influencing their reactivity and biological activity.

Physicochemical Properties

- 1-(4-Chlorophenyl)-4-methylpentan-3-one : Exhibits a rigid crystal lattice due to the 4-chlorophenyl group and branched alkyl chain, confirmed by X-ray crystallography .

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one : Displays conjugated π-system absorption in UV-Vis spectra (λmax ~300 nm), typical of chalcones .

- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one : DFT studies at B3LYP/6-311G(d,p) reveal a planar geometry with intramolecular hydrogen bonding, enhancing stability .

Computational Insights

DFT studies on (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal:

- High electrophilicity index (3.42 eV), favoring nucleophilic attack.

- HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity . While similar computational data for this compound is lacking, these results suggest halogenated chalcones are promising candidates for further quantum chemical analysis.

Biological Activity

1-(4-Chlorophenyl)-4-methylpentan-3-one, also known as 4-chloro-α-ethylphenylacetone, is a ketone compound that has garnered attention in various fields of research due to its biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C12H15ClO

- Molecular Weight : 222.70 g/mol

- IUPAC Name : this compound

The compound features a chlorinated phenyl group attached to a branched alkyl chain, which contributes to its unique biological interactions.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound displays significant antimicrobial activity against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing antibacterial agents.

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in breast cancer cells, suggesting a mechanism that involves the activation of caspases and modulation of apoptotic pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties .

- Receptor Modulation : It may interact with various receptors in the body, leading to altered signaling pathways that affect cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects on breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, indicating that the compound effectively triggers programmed cell death mechanisms .

Case Study: Neuroprotective Effects

A recent investigation into the neuroprotective properties demonstrated that the compound could significantly reduce reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress. The upregulation of superoxide dismutase (SOD) and catalase was noted, suggesting a protective mechanism against oxidative damage .

Q & A

Basic: How can I synthesize 1-(4-Chlorophenyl)-4-methylpentan-3-one in a laboratory setting?

Methodological Answer:

A plausible synthesis route involves Friedel-Crafts acylation, where 4-chlorobenzene reacts with 4-methylpentan-3-one in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reagent Preparation : Dry conditions are critical to avoid catalyst deactivation.

- Reaction Optimization : Monitor temperature (typically 0–50°C) to balance reaction rate and byproduct formation.

- Workup : Quench the reaction with ice-cold HCl, followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Similar protocols for structurally related ketones (e.g., methoxy-substituted analogs) highlight the importance of steric and electronic effects on reaction yields .

Advanced: How do I resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions in unit cell parameters or bond angles may arise from polymorphism, twinning, or experimental artifacts. To address this:

- Data Validation : Use SHELX (e.g., SHELXL for refinement) to cross-validate intensity data and thermal displacement parameters. SHELX’s robustness in handling high-resolution data minimizes systematic errors .

- Twinned Crystals : Apply the TwinRotMat tool in PLATON to detect twinning and refine using HKLF5 format in SHELXL. Refer to the structure of 1-(4-Chlorophenyl)-2-[4-hydroxyphenyl]ethanone (Acta Cryst. E, 2012) as a case study for handling chlorophenyl-containing crystals .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons (δ 7.2–7.4 ppm, doublet for para-substituted chlorophenyl) and methyl groups (δ 1.1–1.3 ppm for CH₃).

- ¹³C NMR : Carbonyl carbon (C=O) typically appears at δ 205–210 ppm.

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 210.7 (calculated for C₁₂H₁₃ClO) with fragmentation patterns aligning with the chlorophenyl and branched ketone moieties.

Reference spectral data for analogous compounds (e.g., 4-chlorobutyrophenone) to validate assignments .

Advanced: How can computational modeling optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model the Friedel-Crafts transition state, identifying steric hindrance from the 4-methyl group. Adjust solvent polarity (e.g., nitrobenzene vs. dichloroethane) to stabilize intermediates.

- Kinetic Modeling : Employ ChemKin or COPASI to simulate reaction profiles under varying temperatures and catalyst concentrations. For example, AlCl₃ loading >1.2 equivalents may not improve yields due to aggregation .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Chlorophenyl ketones are prone to photodegradation. Store in amber vials under inert gas (N₂/Ar).

- Moisture : Hydrolysis of the ketone group is minimal but detectable via TLC (silica gel, Rf ~0.5 in 7:3 hexane/EtOAc).

- Long-Term Storage : –20°C in a desiccator; monitor purity biannually via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to analyze regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Nucleophilic Attack : The ketone’s electrophilicity directs nucleophiles (e.g., Grignard reagents) to the carbonyl carbon. Use Hammett σ⁺ constants to predict substituent effects; the 4-Cl group (σ⁺ = +0.11) mildly deactivates the ring.

- Steric Maps : Generate steric maps (e.g., using Mercury Software) to visualize accessibility of reaction sites. The 4-methyl group may hinder axial approach, favoring equatorial attack in cyclic intermediates .

Basic: How to confirm the absence of toxic byproducts in synthesized batches?

Methodological Answer:

- GC-MS Screening : Target chlorinated byproducts (e.g., polychlorinated biphenyls) using a DB-5MS column and EI ionization.

- ICP-OES : Quantify residual Al (from AlCl₃ catalyst) with detection limits <1 ppm.

- Biological Assays : Reference Clarke’s Analysis of Drugs and Poisons for toxicity thresholds of chlorophenyl derivatives .

Advanced: What strategies mitigate discrepancies between theoretical and experimental melting points?

Methodological Answer:

- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetone) to isolate stable forms.

- DSC/TGA : Differential scanning calorimetry identifies metastable phases. For example, a 5°C discrepancy may indicate a monoclinic vs. orthorhombic lattice .

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O vs. Cl···Cl contacts) using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.